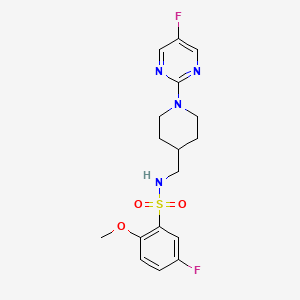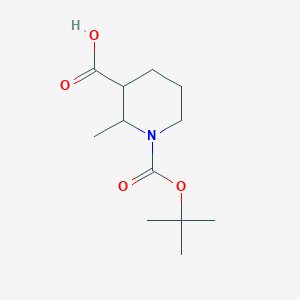
N-(2-(3-allylureido)phenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-allylureido)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains an amide group (-CONH2), a fluorobenzene group (a benzene ring with a fluorine atom), and an allylureido group (an allyl group attached to a urea group). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the fluorine atom onto the benzene ring, and the attachment of the allylureido group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound could have a planar structure, while the amide group could participate in hydrogen bonding, influencing the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis, the fluorobenzene group could participate in electrophilic aromatic substitution reactions, and the allylureido group could be involved in reactions typical of alkenes and ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could increase its solubility in water, while the fluorobenzene group could increase its stability .Wissenschaftliche Forschungsanwendungen
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Iron-catalyzed, fluoroamide-directed C-H fluorination of benzylic, allylic, and unactivated C-H bonds demonstrates broad substrate scope and functional group tolerance. This process, mediated by iron(II) triflate, allows for chemoselective fluorine transfer without noble metal additives, suggesting a mechanism involving short-lived radical intermediates directly mediated by iron (Groendyke, AbuSalim, & Cook, 2016).
Behavioral Responses and Bioefficacy of Aromatic Amides Against Aedes aegypti
Substituted aromatic amides, including modifications with methyl, methoxy, chloro, and fluoro groups, have shown deterrent activity against Aedes aegypti mosquitoes. This study highlights the potential use of such compounds in personal protection management against vector-borne diseases (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
Crystal Structures of N-[2-(trifluoromethyl)phenyl]benzamides
The crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides reveal insights into the molecular arrangement and potential interactions within the crystal lattice. Such structural information could inform the design of new compounds with desired physical and chemical properties (Suchetan, Suresha, Naveen, & Lokanath, 2016).
High Sensitive Biosensor for Glutathione and Piroxicam
A study on a high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for simultaneous determination of glutathione and piroxicam showcases the application of aromatic amides in enhancing the electrochemical detection of biologically relevant molecules (Karimi-Maleh et al., 2014).
Fluorinated Benzamide Neuroleptics as Dopamine D-2 Receptor Tracers
The development of fluorinated benzamide neuroleptics for dopamine D-2 receptor imaging highlights the importance of structural modification in enhancing receptor affinity and selectivity. Such compounds are valuable tools for understanding neurotransmitter systems and developing therapeutics (Mukherjee, Yang, Das, & Brown, 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZTPQUBPFLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)


![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)
![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)


![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)